Alcaloides do tipo stichoneurina
Stichoneurine-type alkaloids are a class of indole alkaloids found primarily in marine organisms such as tunicates and sponges. These compounds are known for their diverse biological activities, including potential anti-cancer, antimicrobial, and antifungal properties. Structurally, stichoneurine-type alkaloids typically feature an indole ring system with additional functional groups like hydroxyls or carboxylic acids, which contribute to their chemical complexity and pharmacological significance. Due to their unique structural features and biological activities, these alkaloids have attracted significant attention in natural product research and drug discovery. The isolation and structural elucidation of stichoneurine-type alkaloids often require sophisticated analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Their study not only enhances our understanding of marine biodiversity but also provides valuable leads for the development of novel therapeutic agents.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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Stemoxazolidinone E; 9β-Hydroxy | 1264173-16-1 | C23H32N2O7 |
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Stichoneurine A; 10-Epimer | 876313-34-7 | C22H35NO4 |
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Sessilistemonamine A | 952291-76-8 | C22H33NO5 |
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Sessilistemonamine A; 9,10,13,20-Tetraepimer | 1571072-65-5 | C22H33NO5 |
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Sessilistemonamine A; 9,13,20-Triepimer | 1571072-63-3 | C22H33NO5 |
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Tuberostemonine; 11,15-Diepimer, 1-hydroxy, 9,9a-didehydro | 473925-49-4 | C22H31NO5 |
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Tuberostemonine; 13,18-Diepimer, 1,2,3,9a-tetradehydro | 232921-41-4 | C22H29NO4 |
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Tuberostemonine; 9a-Epimer | 1644621-63-5 | C22H33NO4 |
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Tuberostemonine; 1,2,3,8,9,9a-Hexadehydro | 1068010-15-0 | C22H27NO4 |
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Tuberostemonine; 1-Hydroxy, 9,9a-epoxide | 1649429-95-7 | C22H31NO6 |
Literatura Relacionada
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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